Cas no 1781546-49-3 ((5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol)
(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol Chemical and Physical Properties
Names and Identifiers
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- (5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol
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- MDL: MFCD32632223
- Inchi: 1S/C8H7BrF2O2/c1-13-8-5(9)2-4(3-12)6(10)7(8)11/h2,12H,3H2,1H3
- InChI Key: FNBIYSWOXVYDIP-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C(=C(CO)C=1)F)F)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 170
- XLogP3: 1.9
- Topological Polar Surface Area: 29.5
(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB560394-250 mg |
(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol; . |
1781546-49-3 | 250MG |
€380.70 | 2023-04-13 | ||
| abcr | AB560394-500 mg |
(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol; . |
1781546-49-3 | 500MG |
€639.90 | 2023-04-13 | ||
| abcr | AB560394-1 g |
(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol; . |
1781546-49-3 | 1g |
€876.80 | 2023-04-13 | ||
| abcr | AB560394-250mg |
(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol; . |
1781546-49-3 | 250mg |
€383.70 | 2025-02-17 | ||
| abcr | AB560394-500mg |
(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol; . |
1781546-49-3 | 500mg |
€525.90 | 2025-02-17 | ||
| abcr | AB560394-1g |
(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol; . |
1781546-49-3 | 1g |
€715.40 | 2025-02-17 | ||
| abcr | AB560394-5g |
(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol; . |
1781546-49-3 | 5g |
€2419.00 | 2025-02-17 | ||
| Aaron | AR01K5TW-250mg |
(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol |
1781546-49-3 | 95% | 250mg |
$523.00 | 2025-02-12 | |
| Aaron | AR01K5TW-500mg |
(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol |
1781546-49-3 | 95% | 500mg |
$594.00 | 2025-02-12 | |
| A2B Chem LLC | BA19192-250mg |
(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol |
1781546-49-3 | 97% | 250mg |
$287.00 | 2024-04-20 |
(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol Suppliers
(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on (5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol
Recent Advances in the Application of (5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol (CAS: 1781546-49-3) in Chemical Biology and Pharmaceutical Research
The compound (5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol (CAS: 1781546-49-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research briefing aims to provide an overview of the latest advancements involving this compound, focusing on its synthetic utility, biological relevance, and potential therapeutic implications.
Recent studies have highlighted the role of (5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol in the development of novel kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer progression. The bromo and difluoro substituents on the aromatic ring enhance the compound's reactivity, making it a valuable building block for the introduction of additional functional groups. Researchers have successfully utilized this compound in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to generate diverse libraries of potential drug candidates.
In a 2023 study published in the Journal of Medicinal Chemistry, (5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol served as a critical precursor for the synthesis of potent EGFR inhibitors with improved blood-brain barrier penetration. The methoxy group in particular was found to modulate the lipophilicity of the final compounds, influencing their pharmacokinetic properties. Structural-activity relationship (SAR) studies demonstrated that modifications derived from this scaffold could significantly enhance target selectivity while minimizing off-target effects.
Beyond oncology applications, this compound has shown promise in the development of antimicrobial agents. A recent patent application (WO2023056123) describes its use in creating novel fluoroquinolone derivatives with activity against multidrug-resistant bacterial strains. The presence of both fluorine atoms and the bromine moiety appears to contribute to enhanced membrane permeability and target binding affinity, addressing a critical need in the fight against antibiotic resistance.
From a synthetic chemistry perspective, several innovative routes have been developed for the large-scale production of (5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol. A green chemistry approach published in Organic Process Research & Development (2023) outlines an efficient, metal-free reduction protocol for converting the corresponding aldehyde precursor to the alcohol functionality, achieving excellent yields (>90%) while minimizing environmental impact. This advancement addresses previous challenges in scaling up production while maintaining high purity standards required for pharmaceutical applications.
Analytical characterization of this compound has also seen significant progress. Recent work employing advanced NMR techniques (including 19F NMR and 2D COSY) has provided detailed structural insights, particularly regarding the conformational preferences imposed by the ortho-difluoro substitution pattern. These studies have important implications for understanding the compound's reactivity in subsequent synthetic transformations.
Looking forward, the unique structural features of (5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol continue to inspire novel applications. Current research directions include its incorporation into PROTAC (PROteolysis TArgeting Chimera) molecules for targeted protein degradation and its use in developing covalent inhibitors through strategic placement of the bromine moiety as a potential leaving group. These emerging applications underscore the compound's enduring value in medicinal chemistry and drug discovery efforts.
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